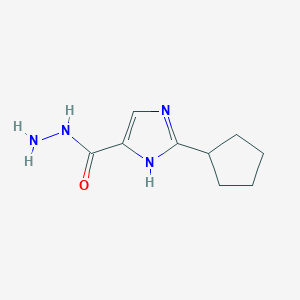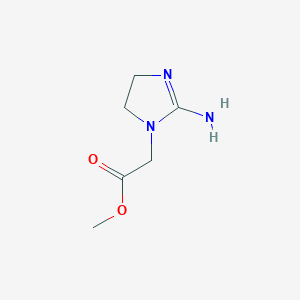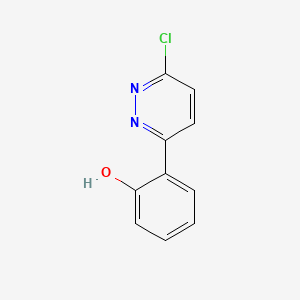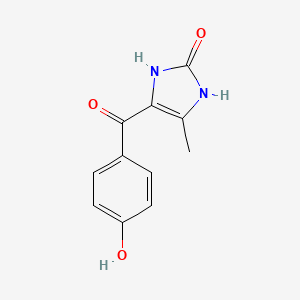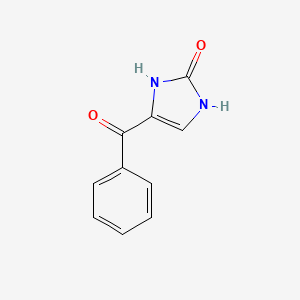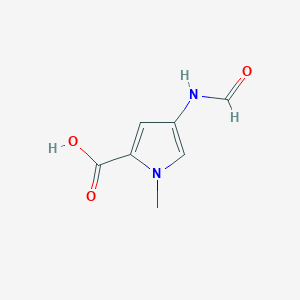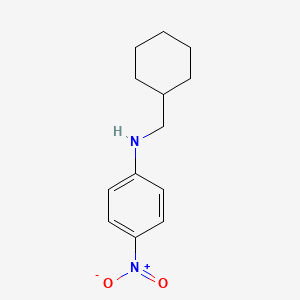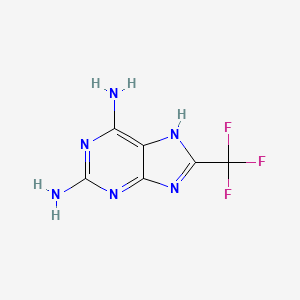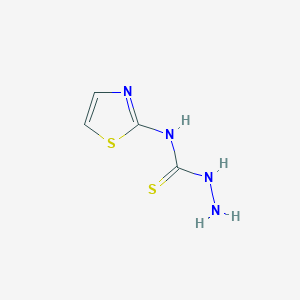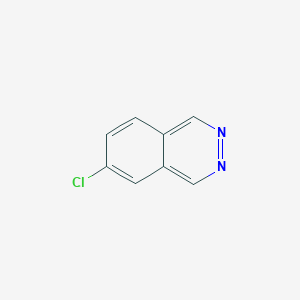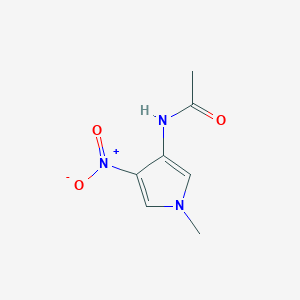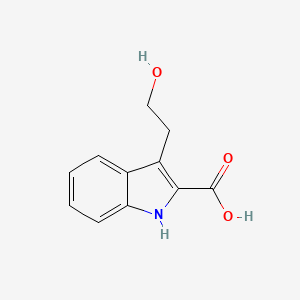
3-(2-hydroxyethyl)-1H-indole-2-carboxylic acid
Vue d'ensemble
Description
3-(2-hydroxyethyl)-1H-indole-2-carboxylic acid is a chemical compound that belongs to the class of indole derivatives. It has been widely used in scientific research due to its unique properties and potential applications.
Applications De Recherche Scientifique
Synthesis Techniques and Derivatives
3-(2-Hydroxyethyl)-1H-indole-2-carboxylic acid, as part of the broader family of indole carboxylic acids, is a significant compound in chemical synthesis. Research into the synthesis of indole carboxylic acids, including their hydroxy, alkoxy, and alkyl derivatives, has been ongoing for several decades. Unangst et al. (1987) detailed methods for synthesizing these derivatives, specifically highlighting the Dieckmann cyclization and Ullmann reaction processes. These methods are crucial for generating novel compounds within the indole carboxylic acid family, including the this compound (Unangst, Connor, Stabler, & Weikert, 1987).
Biological and Medicinal Relevance
Indole-2-carboxylic acids and their derivatives are known for their biological and medicinal significance. For instance, Raju et al. (2015) synthesized a series of derivatives from 1-Propyl-1H-indole-2-carboxylic acid, demonstrating their antibacterial and antifungal activities. These compounds showed promising results against various bacterial and fungal strains, indicating potential therapeutic applications (Raju, Bhavya Sai, Meghana, Chandana, Suresh, & Nadendla, 2015).
Synthetic Applications in Organic Chemistry
The versatility of indole-2-carboxylic acids in synthetic organic chemistry is notable. Shirakawa and Kobayashi (2006) described the use of carboxylic acid in aza-Friedel-Crafts reactions to synthesize 3-substituted indoles, a process that has wide-ranging implications in the synthesis of biologically active compounds (Shirakawa & Kobayashi, 2006).
Environmental Impact and Sustainability
Research into environmentally sustainable methods of synthesis is also a key area. Yoo, Capdevila, Du, and Kobayashi (2012) developed a method for the preparation of indole-3-carboxylic acids using atmospheric carbon dioxide under basic conditions. This method is significant for its reduced environmental impact and use of carbon dioxide, a major greenhouse gas (Yoo, Capdevila, Du, & Kobayashi, 2012).
Propriétés
IUPAC Name |
3-(2-hydroxyethyl)-1H-indole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c13-6-5-8-7-3-1-2-4-9(7)12-10(8)11(14)15/h1-4,12-13H,5-6H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLPQCBDJFGTCJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)C(=O)O)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00586359 | |
| Record name | 3-(2-Hydroxyethyl)-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00586359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
77903-96-9 | |
| Record name | 3-(2-Hydroxyethyl)-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00586359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-Methyl-1,4-dihydropyrrolo[3,2-b]indol-3-yl)ethanone](/img/structure/B3358134.png)
![4-Methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B3358146.png)
